molecular formula C31H20O10 B1599371 4'-O-Methylochnaflavone CAS No. 49619-87-6

4'-O-Methylochnaflavone

Cat. No.: B1599371
CAS No.: 49619-87-6
M. Wt: 552.5 g/mol
InChI Key: PRQWQWSKFNQAOG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4’-O-Methylochnaflavone interacts with various biomolecules, playing a significant role in biochemical reactions. It has been reported to suppress mouse lymphocyte proliferation , indicating its interaction with immune cells and potential impact on immune responses.

Cellular Effects

In cellular processes, 4’-O-Methylochnaflavone has been found to have an effect on rat cavernous endothelial cells (RCECs). It was observed to increase the content of nitric oxide in RCECs, suggesting its influence on cell signaling pathways . It also promoted the recovery of endothelial dysfunction caused by high levels of free fatty acids .

Molecular Mechanism

At the molecular level, 4’-O-Methylochnaflavone exerts its effects through various mechanisms. It has been found to increase the expression of endothelial nitric oxide synthase (eNOS) and protein kinase B (PKB/AKT), which are key proteins in cell signaling pathways . This suggests that 4’-O-Methylochnaflavone may influence gene expression and enzyme activation.

Temporal Effects in Laboratory Settings

It has been observed to promote the recovery of endothelial dysfunction caused by high levels of free fatty acids , indicating potential long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-O-Methylochnaflavone can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the methylation of ochnaflavone, a related biflavonoid, using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of 4’-O-Methylochnaflavone involves the extraction and purification from plant sources. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4’-O-Methylochnaflavone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .

Comparison with Similar Compounds

4’-O-Methylochnaflavone is unique among biflavonoids due to its specific methylation pattern. Similar compounds include:

These compounds highlight the diversity and specificity of biflavonoids in terms of their chemical structure and biological activities .

Properties

IUPAC Name

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O10/c1-38-24-7-4-16(26-14-23(37)31-21(35)10-18(33)12-29(31)41-26)8-27(24)39-19-5-2-15(3-6-19)25-13-22(36)30-20(34)9-17(32)11-28(30)40-25/h2-14,32-35H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQWQWSKFNQAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964303
Record name 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49619-87-6
Record name 4'-O-Methylochnaflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049619876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC363258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-O-METHYLOCHNAFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC5WCJ7A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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